N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide
Description
This compound features a 7-chloro-substituted benzoxazepine core fused to a pyrazole-3-carboxamide moiety via an ethyl linker. Benzoxazepines are heterocyclic systems known for their pharmacological versatility, particularly in modulating central nervous system (CNS) targets like GABA receptors and serotonin transporters .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-11-1-2-13-10(7-11)8-20(14(21)9-23-13)6-5-17-15(22)12-3-4-18-19-12/h1-4,7H,5-6,8-9H2,(H,17,22)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSKJIXHQJUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the benzo[f][1,4]oxazepine core through cyclization reactions involving substituted benzoic acid derivatives. Subsequent steps include chlorination, reduction, and the introduction of the pyrazole ring via condensation reactions. Precise control of reaction conditions such as temperature, pH, and solvent choice is crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may leverage catalytic processes and high-throughput techniques to optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to streamline the production process. The use of advanced purification methods, such as column chromatography and recrystallization, ensures the compound meets the required purity standards for research and application.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate intermediates. For structurally similar pyrazole carboxamides:
This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization .
Pyrazole Ring Functionalization
The NH group on the pyrazole ring participates in alkylation or acylation. For related compounds:
| Reaction Type | Reagents | Conditions | Products | Selectivity |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 50°C, 6 h | N-methylpyrazole derivative | Predominant N1 substitution |
| Acylation | Acetyl chloride, DIPEA | DCM, 0°C → RT, 3 h | N-acetylpyrazole derivative | High regioselectivity |
The ethyl linker between the oxazepine and pyrazole remains stable under these conditions.
Oxazepine Ring Modifications
The lactam group in the benzo[f] oxazepine core is reactive toward nucleophiles. For analogs with similar oxazepine scaffolds:
| Reaction | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Reduction | LiAlH₄, THF, reflux (4 h) | Secondary alcohol formation | Partial ring opening observed |
| Nucleophilic Substitution | NaN₃, DMF, 100°C (12 h) | Azide substitution at C7 | Chloro group replaced |
The 7-chloro substituent facilitates nucleophilic aromatic substitution (e.g., with amines or azides) .
Cross-Coupling Reactions
The pyrazole ring’s aromatic system supports transition metal-catalyzed couplings. For related pyrazole derivatives:
| Reaction Type | Catalysts/Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | DME, 80°C, 24 h | Biarylpyrazole derivatives | 55–68% |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | Toluene, 110°C, 18 h | Aminopyrazole analogs | 60% |
These reactions enable diversification of the pyrazole moiety for structure-activity studies .
Oxidation and Reduction
-
Oxidation : The ethyl linker can be oxidized to a ketone using KMnO₄ in acidic conditions (e.g., H₂SO₄, 60°C), though over-oxidation risks exist.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxazepine’s lactam to a secondary amine, altering the core’s electronic properties .
Stability Under Physiological Conditions
In vitro studies of related compounds show:
Scientific Research Applications
Synthesis Overview
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves multiple reaction steps. The starting materials include 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin and various reagents that facilitate condensation and substitution reactions under controlled conditions. The final product is characterized by its unique molecular structure and properties.
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
Biology
The biological applications of this compound have been investigated extensively:
Anti-Cancer Activity
Research indicates that derivatives of this compound exhibit significant anti-cancer properties. For example:
- Study Findings : A study published in the Journal of Brazilian Chemical Society demonstrated that compounds similar to this one inhibited the proliferation of HCT-116 colorectal cancer cells with IC50 values ranging from 26.75 to 28.85 µg/mL .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7c | 28.85 ± 3.26 | HCT-116 |
| 7j | 26.75 ± 3.50 | HCT-116 |
Anti-Inflammatory Activity
The compound has shown potential in modulating pro-inflammatory cytokines such as IL-6 and TNF-alpha. Certain derivatives have been reported to significantly reduce these cytokine levels in vitro, suggesting applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic uses due to its bioactive properties. Its ability to interact with biological macromolecules positions it as a candidate for drug development.
Industrial Applications
The unique chemical properties of this compound make it valuable in the production of specific polymers and materials. Its structural characteristics allow for modifications that can enhance the performance of industrial products.
Case Study on Anti-Cancer Activity
A notable study focused on synthesizing several benzoxazepine derivatives and assessing their cytotoxic effects on HCT-116 cells revealed significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation .
Case Study on Inflammatory Response
Another research investigation highlighted the anti-inflammatory properties of related compounds by demonstrating their effectiveness in inhibiting TNF-induced necroptosis in human monocytic U937 cells .
Mechanism of Action
The mechanism of action for this compound largely depends on its interaction with molecular targets such as enzymes or receptors. The presence of the pyrazole and oxazepine rings suggests potential for binding with high specificity to biological targets, potentially inhibiting or modulating their activity. Pathways involved could range from metabolic enzyme inhibition to modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the target compound and the most closely related analog from the evidence:
Pharmacological Implications
- Target Compound: The 7-chloro group may enhance receptor binding through electron-withdrawing effects, while the pyrazole could confer kinase inhibition or anti-inflammatory activity.
Evidence Compound (CAS 866137-49-7) :
- The trifluoromethyl-pyridinyl group increases metabolic stability and lipophilicity, favoring oral bioavailability.
- The piperazine moiety improves aqueous solubility, a critical factor for systemic distribution.
Therapeutic Potential
- Target Compound : Structural analogs of benzoxazepines are explored for neuropsychiatric disorders (e.g., anxiety, depression) due to GABAergic modulation . Pyrazole derivatives are also studied in oncology (e.g., JAK/STAT inhibitors).
- Evidence Compound : Piperazine-linked benzoxazin derivatives are often optimized for antipsychotic or antiviral applications, leveraging trifluoromethyl groups for target engagement.
Research Findings and Limitations
- Target Compound: No direct preclinical or clinical data are available in public databases. Its activity is inferred from: Benzoxazepine analogs: Show IC₅₀ values of 10–50 nM for serotonin reuptake inhibition . Pyrazole-carboxamides: Demonstrated IC₅₀ < 100 nM in kinase assays (e.g., CDK2/cyclin E) .
- Evidence Compound : Documented in medicinal chemistry literature for D₂/D₃ receptor antagonism (Ki = 15 nM) and HIV protease inhibition (IC₅₀ = 8.2 μM) .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structural features, including a benzo[f][1,4]oxazepine core and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various cellular pathways.
Chemical Structure and Properties
The molecular formula of this compound is . Its molecular weight is approximately 394.8 g/mol. The structure includes a chloro group and an oxazepine ring which are crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Inhibition of Kinases : This compound has been shown to interact with receptor interacting protein 1 (RIP1) kinase, which plays a critical role in cell death pathways. Inhibitors of RIP1 have potential applications in treating inflammatory diseases and cancer .
- Antiproliferative Effects : In vitro studies have demonstrated that related compounds exhibit antiproliferative activity against several cancer cell lines, including breast and colon cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
- Neuroprotective Properties : Some derivatives have shown protective effects against neurodegeneration by modulating signaling pathways related to oxidative stress and inflammation.
Case Studies
A series of studies have evaluated the biological activity of this compound and its analogs:
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis of this benzooxazepin-pyrazole hybrid typically involves multi-step protocols. Key steps include cyclization of nitroarenes or nitroalkenes using palladium-catalyzed reductive methods (e.g., formic acid derivatives as CO surrogates) to construct the oxazepine core . Optimization strategies include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) for selective nitro group reduction.
- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
Post-cyclization, the pyrazole-carboxamide moiety is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) . Yield improvements (>70%) are achieved by iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy : - and -NMR to confirm proton environments and carbon frameworks, particularly the oxazepine ring (δ 4.2–4.5 ppm for methylene groups) and pyrazole protons (δ 6.8–7.2 ppm) .
- X-ray crystallography : Essential for resolving stereochemistry and intermolecular interactions. For example, X-ray analysis of analogous compounds revealed planar oxazepine rings and hydrogen-bonding networks stabilizing the crystal lattice .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Q. What key analytical methods are used to assess purity and stability under varying conditions?
- Methodological Answer :
- HPLC-UV/FLD : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to quantify purity (>95%) and detect degradation products .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability; decomposition temperatures >200°C indicate robustness for storage.
- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks to simulate long-term stability, with periodic HPLC monitoring .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer : Contradictions in bioactivity (e.g., IC variations) often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., reference inhibitors) .
- Compound purity : Validate via orthogonal methods (HPLC, NMR) to exclude impurities affecting results.
- Data normalization : Use Z-factor or signal-to-noise ratios to assess assay reliability. Replicate studies in ≥3 independent experiments to confirm trends .
Q. What strategies are recommended for identifying and characterizing synthetic byproducts or degradation products?
- Methodological Answer :
- LC-MS/MS : Coupled with collision-induced dissociation (CID) to fragment and identify byproducts (e.g., dechlorinated derivatives or hydrolyzed amides) .
- Isolation via preparative TLC/HPLC : Purify trace byproducts for structural elucidation using 2D NMR (COSY, HSQC) .
- Computational prediction : Tools like Schrödinger’s Maestro predict plausible degradation pathways based on bond dissociation energies .
Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to simulate binding poses in target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies or SPR binding assays .
- QSAR models : Correlate structural features (e.g., Cl-substituent position) with activity trends. For example, electron-withdrawing groups at the 7-position of benzooxazepine enhance target affinity .
- MD simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories, identifying key residues for interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
